molecular formula C5H8N4O2 B13504350 Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate

Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13504350
M. Wt: 156.14 g/mol
InChI Key: KXZABIPOPAQUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The triazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

  • 1,2,4-Triazole-3-carboxylic acid
  • 3-Methyl-1H-1,2,4-triazole
  • 3,5-Dimethyl-4H-1,2,4-triazole
  • 3-Amino-1H-1,2,4-triazole

Comparison: Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other triazole derivatives. Its methyl ester group enhances its solubility and facilitates its use in various synthetic applications .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 5-amino-1-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C5H8N4O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3,(H2,6,7,8)

InChI Key

KXZABIPOPAQUIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(=O)OC)N

Origin of Product

United States

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